molecular formula C25H20O6 B11138265 methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate

methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate

Cat. No.: B11138265
M. Wt: 416.4 g/mol
InChI Key: LIVQGLQMPWBLLC-QRVIBDJDSA-N
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Description

Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxybenzyl Group: This step often involves nucleophilic substitution reactions where the methoxybenzyl group is introduced to the benzofuran core.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 4-{[6-[(3-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[6-[(4-methoxybenzyl)oxy]-3-oxo-1-benzofuran-2(3H)-yliden]methyl}benzoate: Similar structure with a different position of the methoxy group

Properties

Molecular Formula

C25H20O6

Molecular Weight

416.4 g/mol

IUPAC Name

methyl 4-[(Z)-[6-[(3-methoxyphenyl)methoxy]-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate

InChI

InChI=1S/C25H20O6/c1-28-19-5-3-4-17(12-19)15-30-20-10-11-21-22(14-20)31-23(24(21)26)13-16-6-8-18(9-7-16)25(27)29-2/h3-14H,15H2,1-2H3/b23-13-

InChI Key

LIVQGLQMPWBLLC-QRVIBDJDSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3

Origin of Product

United States

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